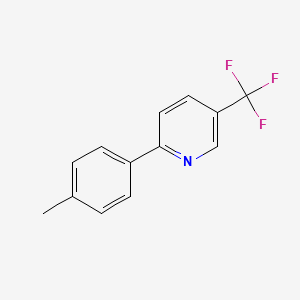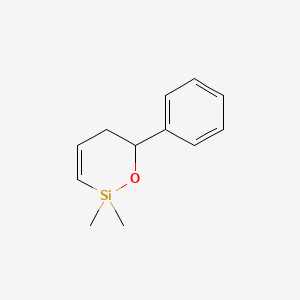
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
Méthodes De Préparation
The synthesis of 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- typically involves the reaction of phenyl-substituted silanes with cyclic ethers under specific conditions. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the desired ring structure. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- exerts its effects involves its interaction with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in drug development or materials science.
Comparaison Avec Des Composés Similaires
1-Oxa-2-silacyclohex-3-ene, 2,2-dimethyl-6-phenyl- can be compared with other organosilicon compounds, such as:
1-Oxa-2-silacyclohexane: Lacks the phenyl group, resulting in different reactivity and applications.
2,2-Dimethyl-1,3-dioxasilinane: Contains a similar ring structure but with different substituents, leading to variations in chemical behavior.
Phenylsilane: A simpler compound with a single silicon-phenyl bond, used as a precursor in various syntheses.
Propriétés
Numéro CAS |
119092-92-1 |
|---|---|
Formule moléculaire |
C12H16OSi |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
2,2-dimethyl-6-phenyl-5,6-dihydrooxasiline |
InChI |
InChI=1S/C12H16OSi/c1-14(2)10-6-9-12(13-14)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3 |
Clé InChI |
IKPNXAIGJZHKQY-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C=CCC(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


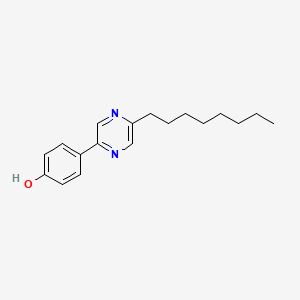
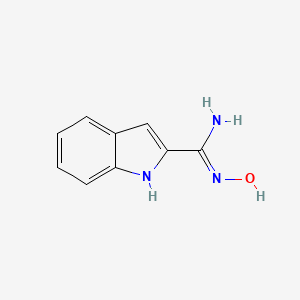
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
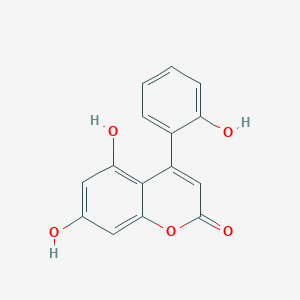
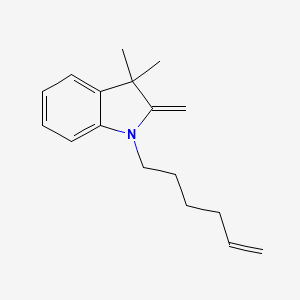


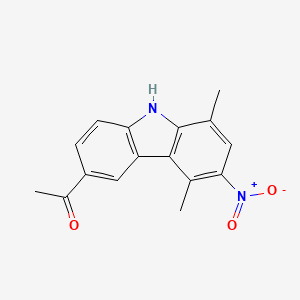


![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

